2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a hydroxychroman moiety, and a methoxybenzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the hydroxychroman moiety through a nucleophilic substitution reaction. The final step involves the formation of the methoxybenzamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxychroman moiety may play a crucial role in binding to these targets, while the bromine atom and methoxybenzamide group contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
- N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide
- 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide stands out due to the presence of the methoxy group on the benzamide moiety. This structural feature may enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-12-6-7-15(19)13(10-12)17(21)20-11-18(22)8-9-24-16-5-3-2-4-14(16)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHRTJIDLAQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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